molecular formula C8H12Cl2N4 B2678776 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride CAS No. 1784001-29-1

2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B2678776
CAS No.: 1784001-29-1
M. Wt: 235.11
InChI Key: CSMPUSYHVDBLKY-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-b]pyridazine moiety is a privileged structure in medicinal chemistry, often found in kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride typically involves the construction of the imidazo[1,2-b]pyridazine core followed by functionalization at the appropriate positions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridazine derivative, with an appropriate amine under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while reduction can produce the corresponding amine derivatives .

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride involves the inhibition of specific kinases, such as TAK1. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-imidazo[1,2-b]pyridazin-2-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-4-3-7-6-12-8(11-7)2-1-5-10-12;;/h1-2,5-6H,3-4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMPUSYHVDBLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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